molecular formula C24H28N4O2 B2933335 N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932529-98-1

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2933335
CAS No.: 932529-98-1
M. Wt: 404.514
InChI Key: VVDMGRRIURYYIV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. This compound includes a p-tolyl (para-methylphenyl) substituent at position 2 of the spiro system and an acetamide group linked to a 2,5-dimethylphenyl moiety. The spirocyclic framework is critical for conformational rigidity, which may enhance binding specificity in biological or chemical applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-16-5-8-19(9-6-16)22-23(30)27-24(26-22)10-12-28(13-11-24)15-21(29)25-20-14-17(2)4-7-18(20)3/h4-9,14H,10-13,15H2,1-3H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDMGRRIURYYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is characterized by the presence of a triazaspirodecane core and various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes:

  • A triazaspirodecane core , which is a bicyclic system containing nitrogen atoms.
  • An N-(2,5-dimethylphenyl) group that may influence its biological interactions.
  • A p-tolyl substituent that could enhance its lipophilicity and membrane permeability.

Synthesis Methods

The synthesis typically involves several key steps:

  • Esterification : Reacting the appropriate carboxylic acid with an alcohol.
  • Heterocyclization : Formation of the spirocyclic structure through cyclization reactions.
  • Acylation : Introducing the acetamide group to complete the structure.

Common reagents include organic solvents and catalysts, with reaction conditions carefully controlled to optimize yield and purity .

The primary mechanism of action for this compound involves its interaction with tubulin , a key component of the cytoskeleton. It acts as a microtubule-destabilizing agent , which affects microtubule dynamics necessary for cellular processes such as mitosis and intracellular transport. This interaction suggests potential applications in cancer therapy due to its antiproliferative effects .

Anticancer Activity

Research indicates that this compound exhibits moderate antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the micromolar to sub-micromolar range against A549 lung cancer cells and Caco-2 colorectal cancer cells, indicating significant anticancer potential .

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate antiproliferative activity (IC50 in µM)
AntimicrobialActivity against MRSA and drug-resistant fungi
MechanismMicrotubule destabilization impacting cell division

Study 1: Antiproliferative Effects

A study conducted on A549 and Caco-2 cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized MTT assays to quantify cell viability post-treatment.

Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. It was found to inhibit growth at concentrations lower than those required for conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The position of methyl groups on the phenyl ring (e.g., 2,5- vs. 3,5-dimethylphenyl) significantly alters steric and electronic properties. For example, G610-0193 (2-chloro-4-methylphenyl) introduces both halogen and methyl groups, increasing hydrophobicity (logP = 4.616) compared to non-halogenated analogs .

Spiro Core Modifications : Replacing nitrogen with sulfur in the spiro system (e.g., 1-thia-4-azaspiro in ) reduces hydrogen-bond acceptors but enhances conformational stability.

Functional Group Impact : The acetamide group in the target compound is conserved across analogs, but substituents like hydroxy-diphenyl () or fluorophenyl () modulate solubility and target affinity.

Physicochemical and Pharmacokinetic Trends

  • logP and Solubility: The target compound’s logP is likely comparable to G610-0193 (logP = 4.616) due to similar aromatic and alkyl substituents. However, polar groups (e.g., hydroxy in ) reduce logP (estimated <3.5) but improve aqueous solubility . Hydrogen-bond donors/acceptors: G610-0193 has 2 donors and 6 acceptors, suggesting moderate membrane permeability, while the hydroxy-diphenyl analog () has higher polarity, limiting bioavailability .
  • Synthetic Accessibility :

    • Spirocyclic triazoles are typically synthesized via condensation reactions (e.g., hydrazides with ketones, as in ). The target compound likely follows similar pathways, with p-tolyl and 2,5-dimethylphenyl groups introduced via Suzuki coupling or nucleophilic substitution .

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